molecular formula C11H21NO4 B1525705 tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 885277-59-8

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1525705
CAS No.: 885277-59-8
M. Wt: 231.29 g/mol
InChI Key: VBQFMICMBHKUSL-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with two hydroxymethyl groups and a tert-butyl ester group

Mechanism of Action

Target of Action

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is primarily used as a building block in the synthesis of novel nicotinic acetylcholine receptor ligands . These receptors play a crucial role in the nervous system as they mediate the action of acetylcholine, a neurotransmitter.

Mode of Action

The compound this compound interacts with its targets, the nicotinic acetylcholine receptors, by binding to the receptor sites. This binding can modulate the receptor’s activity, potentially enhancing cognition .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the nicotinic acetylcholine receptors. These receptors are part of the cholinergic system, which plays a key role in memory and learning. By modulating the activity of these receptors, the compound can influence these cognitive processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of the nicotinic acetylcholine receptors. By binding to these receptors, it can influence their activity and thus affect the functioning of the cholinergic system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the individual’s biochemistry. For instance, the compound is recommended to be stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of complex organic molecules, acting as a protective group for amines in peptide synthesis . The nature of these interactions often involves the formation of stable complexes, which can be reversed under specific conditions, thereby allowing for controlled biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it has been shown to impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular function, which are important for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage threshold is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of various biomolecules . This compound can influence metabolic flux by altering the levels of specific metabolites, thereby affecting the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, influencing its biochemical activity. The compound’s distribution is crucial for its effectiveness in targeting specific biochemical pathways.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization determines its interaction with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: Pyrrolidine, tert-butyl chloroformate, formaldehyde.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include acids, bases, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with only one hydroxymethyl group.

    tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a fluorine atom, altering its reactivity and properties.

Uniqueness

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQFMICMBHKUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722997
Record name tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-59-8
Record name tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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